molecular formula C17H18FN5O2 B3006524 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 505080-60-4

7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No.: B3006524
CAS No.: 505080-60-4
M. Wt: 343.362
InChI Key: OPUJHZWXSYWXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a synthetic purine-2,6-dione derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules investigated as potential multi-target kinase inhibitors. Related purine-2,6-dione analogues have demonstrated promising anti-proliferative activity against various cancer cell lines, with research focusing on their mechanism of action as inhibitors of key oncogenic pathways, including the epidermal growth factor receptor (EGFR) . The structural motif of a purine-2,6-dione core substituted at the N-7, C-8, and N-3 positions is a recognized pharmacophore in the development of novel anti-cancer agents . The incorporation of a 4-fluorophenylmethyl group and a pyrrolidin-1-yl moiety is designed to optimize binding affinity and selectivity towards specific enzymatic targets. Researchers are exploring these compounds to overcome drug resistance in targeted therapies, particularly in contexts where simultaneous inhibition of multiple kinases, such as EGFR and BRAF, is advantageous . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care in a controlled laboratory environment.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-6-12(18)7-5-11)16(19-14)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUJHZWXSYWXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a cyclization reaction, often involving the use of a suitable amine and a cyclizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Insights

7-Position Substitution: The 4-fluorobenzyl group (target compound) balances lipophilicity and electronic effects, favoring membrane permeability compared to bulkier groups like 4-tert-butylbenzyl (VU0071063) . Chlorophenoxypropyl () introduces polar hydroxyl and ether groups, improving solubility but reducing CNS penetration compared to fluorobenzyl .

8-Position Substitution: Pyrrolidin-1-yl (target) vs. Methylsulfanyl () confers higher metabolic stability due to sulfur’s resistance to oxidation but may reduce receptor affinity compared to nitrogen-containing groups . Piperazin-1-yl () introduces additional hydrogen-bonding sites, likely improving target engagement in extracellular domains .

Biological Activity Trends: Compounds with fluorobenzyl or chlorophenoxy groups () show activity against TRPC channels, suggesting the target compound may share similar targets . VU0071063’s KATP activation highlights purine-2,6-diones’ versatility in ion channel modulation, though substituent variations dictate specificity .

Research Findings and Implications

Structure-Activity Relationships (SAR): The pyrrolidine group at position 8 in the target compound offers a balance between flexibility and hydrogen-bonding capability, contrasting with rigid morpholine or planar sulfanyl groups. Fluorine at the 7-position enhances bioavailability and target affinity compared to non-halogenated analogues .

Pharmacokinetic Considerations :

  • Morpholine-containing analogues () may exhibit faster renal clearance due to higher polarity, whereas pyrrolidine and piperazine derivatives (target, ) could have prolonged half-lives .

Further empirical studies are required to validate the target compound’s specificity and efficacy compared to its analogues.

Biological Activity

Chemical Structure and Properties

The compound's structure features a purine core substituted with a 4-fluorobenzyl group and a pyrrolidine moiety. This unique arrangement contributes to its biological properties, particularly in targeting specific molecular pathways.

Structural Formula

C15H17FN4O2\text{C}_{15}\text{H}_{17}\text{F}\text{N}_4\text{O}_2

The biological activity of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione primarily revolves around its role as an inhibitor of various protein targets involved in cancer progression. Notably, it has been identified as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway.

  • MDM2 Inhibition : The compound exhibits high binding affinity to MDM2, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy.
  • Cell Proliferation Inhibition : Studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including SJSA-1 (a human osteosarcoma cell line) and HCT116 (a colorectal cancer cell line).

Antitumor Activity

Research indicates that the compound shows significant antitumor activity in xenograft models. For instance, when administered orally at doses of 30 mg/kg for 14 days, it resulted in notable tumor growth inhibition.

Compound Tumor Model Dose (mg/kg) Effectiveness
This compoundSJSA-130Moderate inhibition
This compoundHCT116100Significant inhibition

Study on MDM2 Inhibition

In a study published in Nature Communications, researchers evaluated the efficacy of this compound as an MDM2 inhibitor. The results indicated that the compound led to increased levels of p53 and enhanced apoptosis markers such as cleaved PARP and caspase-3 in treated tumor tissues.

Pharmacokinetic Studies

Pharmacokinetic evaluations in rodent models revealed that the compound has favorable absorption characteristics, with a peak plasma concentration achieved within hours post-administration. The area under the curve (AUC) values indicated good systemic exposure, suggesting potential for effective therapeutic dosing.

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